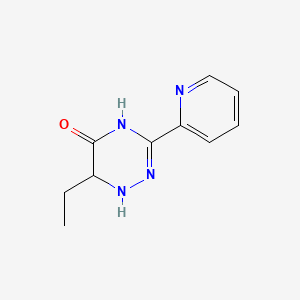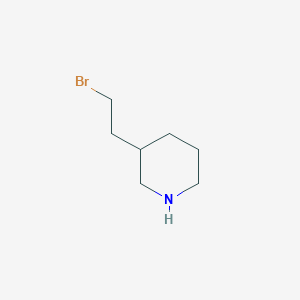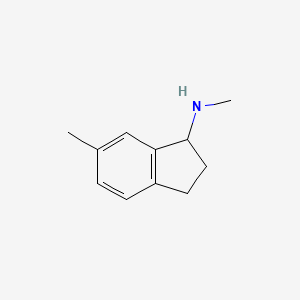![molecular formula C12H17NO2S B15300676 N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.33388 g/mol This compound is characterized by the presence of a hydroxy group, a sulfanylethyl group, and a butanamide moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-(1-sulfanylethyl)benzaldehyde with butanamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles.
For example, oxidation of the sulfanylethyl group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction of the carbonyl group in the butanamide moiety can yield the corresponding alcohol. Substitution reactions at the phenyl ring can introduce various functional groups, leading to the formation of diverse derivatives .
Applications De Recherche Scientifique
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases or conditions.
Mécanisme D'action
The mechanism of action of N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylethyl groups may participate in hydrogen bonding and other non-covalent interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
The compound may also undergo metabolic transformations in vivo, resulting in the formation of active metabolites that contribute to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide can be compared with other similar compounds, such as:
N-[4-hydroxy-3-(1-methylthio)phenyl]butanamide: This compound has a methylthio group instead of a sulfanylethyl group, which may affect its chemical reactivity and biological activity.
N-[4-hydroxy-3-(1-ethylthio)phenyl]butanamide: The presence of an ethylthio group introduces steric and electronic differences that can influence the compound’s properties.
N-[4-hydroxy-3-(1-propylthio)phenyl]butanamide: The longer propylthio group may result in altered interactions with molecular targets and different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C12H17NO2S |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-12(15)13-9-5-6-11(14)10(7-9)8(2)16/h5-8,14,16H,3-4H2,1-2H3,(H,13,15) |
Clé InChI |
DRTSVRVFWCGNQM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)O)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


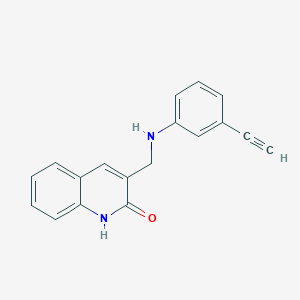
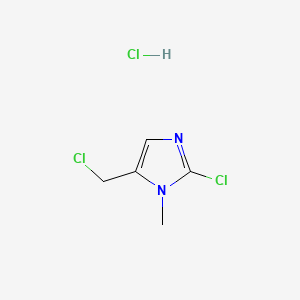
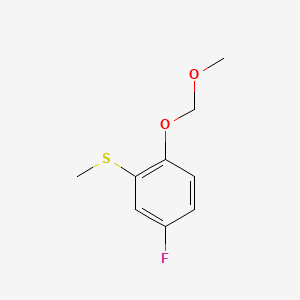
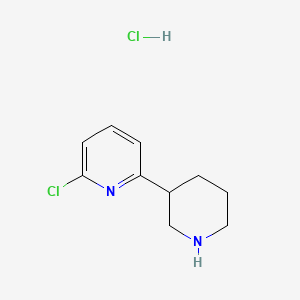
![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
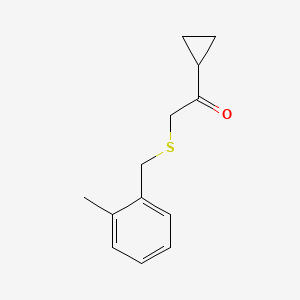
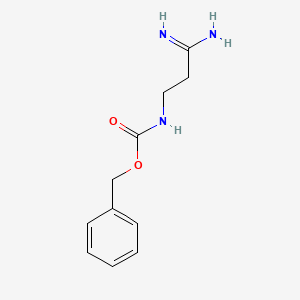
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
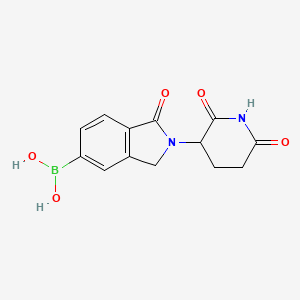
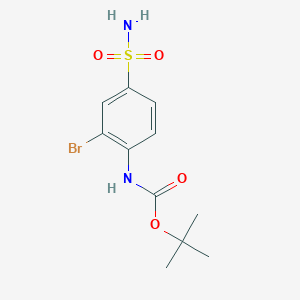
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
